molecular formula C19H22ClNO5S2 B2530277 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1448063-93-1

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2530277
CAS No.: 1448063-93-1
M. Wt: 443.96
InChI Key: NHUIWMKZJGFLKD-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C19H22ClNO5S2 and its molecular weight is 443.96. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

"1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine" derivatives have shown potential in antimicrobial applications. For instance, Vinaya et al. (2009) synthesized derivatives of piperidine that were evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens affecting tomato plants. Compounds displayed significant potent antimicrobial activities, highlighting the potential of such derivatives in agricultural applications to combat plant diseases (Vinaya et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Sulfonyl piperidine derivatives have been investigated for their enzyme inhibition properties, potentially offering therapeutic benefits. Khalid et al. (2013) synthesized O-substituted derivatives showing promising activity against butyrylcholinesterase enzyme, suggesting a potential for treating diseases associated with cholinesterase imbalance (Khalid et al., 2013).

Anticancer Agents

Research by Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. Some synthesized compounds displayed strong anticancer activities, underlining the importance of piperidine derivatives in developing new cancer therapies (Rehman et al., 2018).

Chemical Synthesis and Molecular Design

Piperidine derivatives, including those with sulfonyl groups, play a crucial role in organic synthesis and molecular design. Back and Nakajima (2000) described a new route to synthesize piperidines and related structures, offering a method to create complex organic molecules for various applications (Back & Nakajima, 2000).

Novel Therapeutic Agents

Further research into the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists by Sonda et al. (2004) demonstrates the potential of sulfonyl piperidine derivatives in the development of novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Safety and Hazards

Both 3-Chloro-4-methylphenyl isocyanate and 4-Methoxyphenyl isocyanate are classified as dangerous according to GHS classification. They have various hazard statements including H302 + H312 - H314 - H317 - H330 - H334 - H335 - H410.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-14-18(20)4-3-5-19(14)28(24,25)21-12-10-17(11-13-21)27(22,23)16-8-6-15(26-2)7-9-16/h3-9,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIWMKZJGFLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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